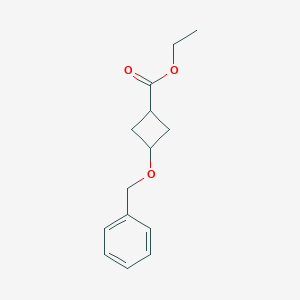

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBSPEXKRNDFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223874 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141352-63-8 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 3-(Benzyloxy)-1-cyclobutanone

Executive Summary

Target Molecule: 3-(benzyloxy)-1-cyclobutanone (CAS: 30830-27-4)

Primary Application: A versatile

This guide departs from standard recipe formats to address the process chemistry challenges—specifically, the control of exothermic ketene generation and the suppression of ring-opening side reactions during dechlorination.

Strategic Analysis: Route Selection & Mechanistic Rationale

The Challenge of Cyclobutanone Synthesis

Direct cyclization of linear precursors (e.g., Dieckmann condensation) to form cyclobutanones is kinetically disfavored due to ring strain (~26 kcal/mol). The [2+2] cycloaddition of ketenes to olefins remains the most robust entry into this scaffold.

Why Dichloroketene?

Unsubstituted ketene (

The "Zinc-Copper" Advantage

While dichloroketene can be generated via dehydrohalogenation of dichloroacetyl chloride using triethylamine (

Phase 1: The [2+2] Cycloaddition

Objective: Synthesis of 2,2-dichloro-3-(benzyloxy)cyclobutanone.

Reaction Mechanism & Regioselectivity

The reaction proceeds via a concerted

Figure 1: Mechanistic pathway for the generation of dichloroketene and subsequent trapping by benzyl vinyl ether.

Experimental Protocol

Reagents:

-

Benzyl vinyl ether (1.0 equiv)

-

Trichloroacetyl chloride (1.2 equiv)

-

Zn-Cu couple (2.0 equiv) [Freshly prepared is critical]

-

Solvent: 1,2-Dimethoxyethane (DME) or Diethyl Ether (

)

Step-by-Step Workflow:

-

Activation: Prepare Zn-Cu couple by washing Zinc dust with 2% HCl, water, acetone, and then treating with anhydrous

solution if using the couple method. Alternatively, highly activated Zn dust (washed with HCl/ether) often suffices. -

Setup: Charge a flame-dried 3-neck flask with Zn-Cu and anhydrous DME under

atmosphere. Add benzyl vinyl ether.[1] -

Controlled Addition (Critical): Cool the mixture to 0–10°C. Add a solution of trichloroacetyl chloride in DME dropwise over 1–2 hours.

-

Why? The reaction is exothermic.[2] Rapid addition generates a high concentration of ketene, leading to ketene dimerization (polymerization) rather than cycloaddition.

-

-

Workup: Filter off the zinc salts. Wash the filtrate with saturated

(to remove unreacted acid chloride) and brine. Concentrate to yield the crude dichlorocyclobutanone (typically a dark oil).

Data Checkpoint:

| Parameter | Specification | Note |

|---|

| Temperature | 0°C

Phase 2: Reductive Dechlorination

Objective: Removal of the gem-dichloro group to yield 3-(benzyloxy)-1-cyclobutanone.

Mechanism

This step utilizes Zinc in Glacial Acetic Acid. The mechanism involves a Single Electron Transfer (SET) from the Zinc surface to the C-Cl bond, forming a radical anion, followed by protonation. This repeats to remove both chlorine atoms.

Risk Factor: The cyclobutanone ring is strained. Harsh reduction conditions or excessive heat can cause ring cleavage (reverting to linear products).

Experimental Protocol

Reagents:

-

Crude 2,2-dichloro-3-(benzyloxy)cyclobutanone

-

Zinc dust (4.0 equiv)

-

Glacial Acetic Acid (Solvent/Proton Source)

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude intermediate in glacial acetic acid (approx. 5 mL per gram of substrate).

-

Temperature Control: Cool the solution to 15–20°C (water bath).

-

Zinc Addition: Add Zinc dust portion-wise.

-

Exotherm Warning: The reaction is vigorously exothermic. Monitor internal temperature strictly; do not exceed 35°C.

-

-

Reaction Time: Stir for 1–3 hours. Monitor by TLC (disappearance of the dichloro spot).

-

Workup: Filter through Celite to remove Zinc. Pour filtrate into ice water and extract with ether/DCM. Neutralize the organic layer carefully with

. -

Purification: Distillation (reduced pressure) or Flash Chromatography (Silica, Hexane/EtOAc).

Figure 2: Process workflow for the reductive dechlorination step, emphasizing temperature control.

Process Safety & Scale-Up Considerations

-

Dichloroketene Toxicity: Dichloroketene is a potent lachrymator and respiratory irritant. All operations must occur in a high-efficiency fume hood.[3]

-

Zinc Handling:

-

Fire Hazard: Finely divided Zinc dust is pyrophoric if damp or mixed with combustible organics.

-

Waste: Quench unreacted Zinc residues with dilute HCl carefully (hydrogen evolution) before disposal.

-

-

Ether Peroxides: If using diethyl ether or DME, ensure they are peroxide-free, as the distillation of the final product could concentrate explosive peroxides.

References

-

Preparation of 3-(benzyloxy)-1-cyclobutanone (Patent CN111320535B). [4]

- Source: Google P

- Context: Describes the industrial route using benzyl vinyl ether, trichloroacetyl chloride, and Zn-Cu couple.

- URL

- Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone (Patent CN103242152A).

-

Cycloadditions of Dichloroketene to Olefins (General Methodology).

-

Hassner, A., & Dillon, J. L. (1986).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 5. PlumX [plu.mx]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Mass Spectrometry of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 3-(benzyloxy)cyclobutanecarboxylate (

Molecular Architecture & MS Predictors[1]

Before initiating analysis, the operator must understand the structural "stress points" that dictate ionization and fragmentation.

Structural Components[1][2][3][4][5][6]

-

Cyclobutane Core: High ring strain (~26 kcal/mol) predisposes the molecule to ring-opening reactions and retro-[2+2] cycloadditions under electron impact (EI).

-

Benzyl Ether: The

bond connecting the benzyl group is the most labile point, serving as the primary charge localization site (forming the stable tropylium ion). -

Ethyl Ester: Provides characteristic neutral losses (ethoxy radical, ethanol) and potential McLafferty rearrangement sites.

| Property | Value | MS Relevance |

| Formula | Exact Mass: 234.1256 | |

| Monoisotopic Mass | 234.1256 Da | Target for High-Res MS (HRMS) |

| Ring Strain | High | Promotes ring opening/ethylene loss |

| Lability | Benzyl > Ester > Ring | Predicts fragmentation order |

Ionization Strategies: Hard vs. Soft

The choice of ionization method fundamentally alters the observed spectrum.

Electrospray Ionization (ESI) - Soft Ionization

-

Primary Mode: Positive Ion Mode (

). -

Observed Species: Protonated molecule

at m/z 235.13 and sodiated adduct -

Utility: Molecular weight confirmation and purity assessment.

-

Causality: The carbonyl oxygen of the ester and the ether oxygen act as proton acceptors.

Electron Ionization (EI) - Hard Ionization

-

Energy: 70 eV.

-

Observed Species: Extensive fragmentation.[1] The molecular ion (

, m/z 234) is often weak or absent due to the stability of the benzyl cation fragment. -

Utility: Structural fingerprinting and substructure identification.

Fragmentation Mechanisms (The Core)

This section details the mechanistic pathways expected under collision-induced dissociation (CID) or EI.

Pathway A: The Benzyl/Tropylium Dominance (Base Peak)

The most thermodynamically favored pathway is the cleavage of the benzyl ether bond.

-

Mechanism: Inductive cleavage at the benzylic carbon.

-

Result: Formation of the benzyl cation (

), which instantly rearranges to the aromatic tropylium ion ( -

Diagnostic Value: This will likely be the base peak (100% relative abundance) in EI.

Pathway B: Cyclobutane Ring Opening & Ester Cleavage

Following the loss of the benzyl group (or independent of it), the cyclobutane ring relieves strain via cleavage.

-

Loss of Ethoxy (

): Cleavage of the ethoxy group from the ester yields the acylium ion ( -

Ring Scission: The cyclobutane ring often undergoes a retro-[2+2] type cleavage, losing ethylene (

, 28 Da).-

Precursor:

-

Product:

.

-

Pathway C: The "Internal" Fragment

If the charge remains on the cyclobutane/ester fragment after benzyl loss:

-

Fragment:

. -

Mass:

. -

Structure: Ethyl 3-hydroxycyclobutanecarboxylate cation.

Visualization of Fragmentation Pathways

Figure 1: Predicted fragmentation tree for this compound showing primary dissociation pathways.

Experimental Protocol

To ensure reproducibility, the following LC-MS protocol is recommended. This setup balances the need for chromatographic separation of potential cis/trans isomers with sensitive detection.

Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) (HPLC grade). Avoid alcohols (MeOH) to prevent transesterification artifacts during storage.

-

Dilution: Dilute to 10 µg/mL with 50:50 ACN:Water (+0.1% Formic Acid).

-

Filtration: 0.22 µm PTFE filter to remove particulates.

LC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Column | C18 (2.1 x 50 mm, 1.7 µm) | Standard reverse-phase retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for organic esters. |

| Gradient | 5% B to 95% B over 5 min | Separation of polar impurities. |

| Flow Rate | 0.4 mL/min | Optimal for ESI nebulization. |

| Source Temp | 350°C | Ensures complete desolvation. |

| Cone Voltage | 20-40 V | Moderate energy to prevent in-source fragmentation. |

Experimental Workflow Diagram

Figure 2: Step-by-step LC-MS workflow for structural validation.

Data Interpretation & Quality Control

Key Diagnostic Ions Table

Use this table to validate the identity of the compound.

| m/z (approx) | Ion Identity | Origin | Relative Intensity (EI) |

| 234 | Molecular Ion | Low (<5%) | |

| 189 | Ester Cleavage | Medium | |

| 143 | Loss of Benzyl | Medium | |

| 115 | Ring Opening | Low-Medium | |

| 91 | Tropylium (Base Peak) | High (100%) | |

| 65 | Tropylium decomposition | Medium |

Isomer Discrimination

This molecule exists as cis and trans isomers (relative stereochemistry of the ether and ester).

-

MS Distinction: Mass spectrometry alone is often insufficient to distinguish diastereomers as they share identical masses and similar fragments.

-

Chromatographic Distinction: The cis isomer (more polar due to "folded" conformation) typically elutes earlier than the trans isomer on a C18 column.

-

Action: If two peaks appear with identical mass spectra (m/z 235, 91), they are the diastereomers.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules including benzyl and ester cleavages).

-

NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Source for general benzyl ether fragmentation patterns).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for cyclobutane ring strain effects on MS).

-

PubChem. (2025).[2][3] Ethyl 3-oxocyclobutanecarboxylate Compound Summary. [Link] (Structural analog data used for property extrapolation).

-

ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. [Link] (General mechanisms for ester and ether fragmentation).

Sources

Technical Guide: Stability Profile and Storage Protocol for Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Executive Summary

Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS: 106596-81-0) is a high-value cycloaliphatic building block often employed as a bioisostere for proline derivatives or as a rigidified spacer in drug discovery. While the cyclobutane core exhibits kinetic stability, the molecule possesses three distinct vectors of instability: hydrolytic susceptibility (ester moiety), oxidative liability (benzylic ether), and thermodynamic isomerization (cis/trans equilibration).

This guide provides a definitive storage and handling protocol designed to mitigate these risks, ensuring compound integrity for up to 24 months.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Accurate identification is the prerequisite for stability management. The 3-substituted cyclobutane system introduces stereoisomerism (cis vs. trans) which is a Critical Quality Attribute (CQA).

| Property | Specification | Notes |

| IUPAC Name | Ethyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| CAS Number | 106596-81-0 | Primary identifier |

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | |

| Physical State | Colorless to pale yellow oil | May crystallize at low temps if high purity |

| Boiling Point | ~175°C (at 10 Torr) | High boiling point; vacuum distillation required |

| Stereochemistry | Mixture of cis and trans | Ratio must be defined by NMR/GC |

| Solubility | DCM, EtOAc, THF, MeOH | Insoluble in water |

Degradation Mechanisms & Stability Risks[6]

To design a robust storage protocol, one must understand the causality of degradation. This molecule is not "unstable," but it is metastable under ambient stress.

Benzylic Autoxidation (The Primary Risk)

The methylene group of the benzyl ether (

-

Mechanism: Hydrogen atom abstraction

Carbon-centered radical -

Consequence: Cleavage of the ether to yield Benzaldehyde and Ethyl 3-hydroxycyclobutanecarboxylate . Benzaldehyde impurities are reactive electrophiles that can ruin downstream nucleophilic substitutions.

Ester Hydrolysis

While sterically hindered by the cyclobutane ring, the ethyl ester is susceptible to hydrolysis in the presence of ambient moisture and trace acid/base catalysts.

-

Mechanism: Nucleophilic acyl substitution by water.

-

Consequence: Formation of 3-(benzyloxy)cyclobutanecarboxylic acid (solid precipitate) and ethanol.

Cis/Trans Isomerization

The 3-substituted cyclobutane ring is puckered to relieve torsional strain. The cis and trans isomers have different thermodynamic stabilities.

-

Risk: Under basic conditions (even trace alkalinity from glass surfaces) or thermal stress, the ester enolate can form, leading to epimerization at the C1 position. This alters the diastereomeric ratio (dr), potentially failing QC specifications.

Degradation Pathway Visualization

Figure 1: Primary degradation vectors. Red nodes indicate terminal impurities that trigger batch rejection.

Storage & Handling Protocol

This protocol is a self-validating system. Adherence ensures the "Retest Date" can be extended.

The "Golden Standard" Storage Conditions

| Parameter | Condition | Scientific Rationale |

| Temperature | 2°C to 8°C | Slows kinetics of autoxidation and hydrolysis (Arrhenius equation). |

| Atmosphere | Argon or Nitrogen | Displaces |

| Container | Amber Glass | Blocks UV light (radical initiator). Plastic leaches oxygen; glass is impermeable. |

| Cap Liner | Teflon (PTFE) | Prevents plasticizers from standard caps leaching into the oil. |

| Desiccant | External Only | Store bottle inside a secondary jar/bag containing desiccant. Do not add directly to oil. |

Handling Workflow

-

Warm Up: Allow the refrigerated container to reach room temperature before opening.

-

Why? Opening a cold bottle condenses atmospheric moisture into the product, accelerating hydrolysis.

-

-

Aliquot: If frequent use is expected, split the batch into smaller single-use vials under an inert atmosphere (glovebox or Schlenk line).

-

Reseal: Purge the headspace with Nitrogen/Argon for 30 seconds before recapping. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

Quality Control (QC) & Analytical Monitoring

Do not rely on visual inspection alone. The following analytical tests validate stability.

Retest Schedule

-

Initial Retest: 12 months from manufacture.

-

Subsequent Retest: Every 6 months.

Key Analytical Markers (H-NMR)

Proton NMR (400 MHz, CDCl₃) is the most effective tool for rapid stability assessment.

| Impurity | Chemical Shift Marker (approx.) | Limit |

| Benzaldehyde | Singlet at ~10.0 ppm (aldehyde proton) | < 0.5% |

| Benzyl Alcohol | Singlet at ~4.7 ppm ( | < 1.0% |

| Hydrolysis Acid | Broad singlet >10 ppm (COOH) or shift in | < 1.0% |

| Cis/Trans Ratio | Distinct multiplets for cyclobutane ring protons (~2.8 - 3.2 ppm) | Must match CoA |

Decision Tree for Batch Release

Figure 2: QC workflow for extending shelf-life. "Silica Plug Filtration" can often remove polar oxidation/hydrolysis impurities.

References

-

Organic Chemistry Portal. (n.d.). Stability and Cleavage of Benzyl Ethers. Retrieved October 26, 2023, from [Link]

-

ICH Guidelines. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2] Retrieved October 26, 2023, from [Link]

-

Del Giacco, T., et al. (2001).[3] Mechanism of the oxidation of benzylic ethers. Journal of the Chemical Society, Perkin Transactions 2.[3] Retrieved October 26, 2023, from [Link]

Sources

Stereochemical Dynamics and Synthetic Control of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Executive Summary

This technical guide analyzes the structural conformation, synthetic stereocontrol, and analytical characterization of Ethyl 3-(benzyloxy)cyclobutanecarboxylate . As a critical bioisostere in medicinal chemistry—often replacing phenyl rings or flexible alkyl chains to improve metabolic stability—the precise control of its cis/trans isomerism is paramount for structure-activity relationship (SAR) studies. This document provides a self-validating framework for synthesizing, separating, and identifying the diastereomers of this 1,3-disubstituted cyclobutane scaffold.

Structural Dynamics & Conformational Analysis

The Puckered "Butterfly" Conformation

Unlike cyclopropane (planar) or cyclopentane (envelope), the cyclobutane ring adopts a non-planar, puckered conformation to relieve torsional strain (Pitzer strain) caused by eclipsing hydrogens. This "butterfly" shape creates a puckering angle of approximately 25°–35° [1].

In the context of 1,3-disubstitution , this puckering dictates the thermodynamic stability of the isomers:

-

Cis-Isomer (Thermodynamic): Both substituents (the benzyloxy group at C3 and the ethyl ester at C1) are on the same face of the ring. In the puckered conformation, this isomer can adopt a pseudo-diequatorial orientation. This minimizes 1,3-diaxial interactions, making the cis isomer generally more thermodynamically stable.

-

Trans-Isomer (Kinetic): Substituents are on opposite faces. Due to the ring geometry, one substituent must adopt a pseudo-equatorial position while the other is forced into a pseudo-axial position. This introduces higher steric strain.

Stereochemical Definitions

For this scaffold, stereochemical assignment is defined relative to the ring plane:

-

Cis (Z): The benzyloxy ether and the carboxylate ester project toward the same face.

-

Trans (E): The benzyloxy ether and the carboxylate ester project toward opposite faces.

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclobutanes favoring the cis-diequatorial arrangement.

Synthetic Pathways & Stereocontrol

Achieving a specific diastereomer requires selecting the correct synthetic entry point. The two primary routes are Direct Esterification (thermodynamic control) and Ketone Reduction/Functionalization (kinetic potential).

Route A: Malonate Alkylation (Scale-Up Preferred)

This route typically yields a mixture of isomers (cis:trans ~ 60:40 to 70:30) which must be separated via chromatography.

-

Cyclization: Reaction of epichlorohydrin with malonate derivatives yields the cyclobutane core.

-

Decarboxylation: Removal of one ester group (if starting from a diester) usually requires high heat, often equilibrating the mixture to the thermodynamic (cis) ratio.

-

Functionalization: The resulting acid is esterified with ethanol/H2SO4.

Route B: Reductive Functionalization (Stereoselective)

To access the cis-isomer with higher selectivity, a hydride reduction of a ketone precursor is preferred [2].

Protocol: Stereoselective Synthesis via 3-(Benzyloxy)cyclobutanone

-

Step 1: Olefination

-

Step 2: Catalytic Hydrogenation (The Stereodefining Step)

-

Reagents: H2 (1 atm), Pd/C (10%), EtOH.

-

Insight: Hydrogen adds to the face of the alkene opposite the bulky benzyloxy group (steric approach control).

-

Outcome: Predominantly yields the cis-isomer (cis-1,3) because the H2 adds trans to the benzyloxy group, pushing the new ester group cis to the benzyloxy group.

-

Figure 2: Synthetic workflow utilizing steric approach control during hydrogenation to favor the cis-isomer.

Analytical Characterization (The "How-To")

Distinguishing the cis and trans isomers requires a combination of 1H-NMR coupling analysis and NOESY experiments.

1H-NMR Diagnostics

In 1,3-disubstituted cyclobutanes, the chemical shift of the methine protons (H1 and H3) and the splitting pattern of the methylene protons (H2 and H4) are diagnostic.

| Feature | Cis-Isomer (Thermodynamic) | Trans-Isomer (Kinetic) | Mechanistic Reason |

| H1/H3 Shift | Shielded (Upfield) | Deshielded (Downfield) | In the cis-diequatorial conformer, H1/H3 are pseudo-axial, placing them in the shielding cone of the C-C bonds. |

| Symmetry | Plane of symmetry | Plane of symmetry | Both isomers possess a plane of symmetry through C1 and C3. |

| Methylene (H2/H4) | Distinct multiplets | Complex multiplets | The "inside" vs "outside" environments differ more drastically in the cis pucker. |

NOESY/ROESY Validation (The Gold Standard)

Self-validation of the stereochemistry must be performed using Nuclear Overhauser Effect (NOE) spectroscopy.

-

Experiment: Irradiate the H1 methine proton (alpha to the ester).

-

Cis-Validation: Strong NOE correlation observed between H1 and H3 (alpha to benzyloxy). Note: In the puckered cis-form, the diaxial hydrogens are spatially close (approx 2.5 Å).

-

Trans-Validation: No significant NOE correlation between H1 and H3. Instead, H1 may show correlations with the benzyloxy aromatic protons or the methylene protons only.

Separation Protocol

If a mixture is obtained (e.g., via Route A), use the following HPLC/Flash conditions:

-

Stationary Phase: Silica Gel (standard) or Chiralpak IC (for enantiomeric separation if chiral centers were generated, though this molecule is meso/achiral in simple 1,3-substitution unless the substituents themselves are chiral).

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Elution Order: The Trans isomer (less polar, pseudo-axial/equatorial) typically elutes before the Cis isomer (more polar, diequatorial, better surface contact) on standard silica.

Applications in Medicinal Chemistry

Bioisosterism

This scaffold is a validated bioisostere for:

-

Meta-substituted aromatic rings: The 1,3-distance and vector closely mimic meta-phenyl substitution but with increased sp3 character (Fsp3), which improves solubility and metabolic stability.

-

Linear alkyl chains: Provides a rigidified linker that reduces entropic penalty upon binding to a protein target.

Known Therapeutic Contexts

-

RORγt Inverse Agonists: Used as a core scaffold to position polar heads in autoimmune disease treatments [2].

-

Antiviral Agents: The cyclobutane core mimics the sugar moiety in nucleoside analogs.

References

-

Conformational Analysis of Cyclobutanes

- Source: Almenningen, A., et al. "Molecular structure and puckering potential function of cyclobutane." Journal of Molecular Structure.

- Context: Defines the 30-35° puckering angle essential for stability arguments.

-

Stereoselective Synthesis (TAK-828F Context)

- Source:Journal of Organic Chemistry (ACS Publications). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold."

- Context: Validates the reduction protocols for obtaining cis-enriched products.

-

NMR Assignment of 1,3-Cyclobutanes

- Source: Wiberg, K. B., et al. "Conformational studies of 1,3-disubstituted cyclobutanes." Journal of the American Chemical Society.

- Context: Establishes the shielding/deshielding trends for axial/equ

Sources

- 1. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 3. An Introduction to the Conformation of Cyclohexane — Making Molecules [makingmolecules.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Ethyl 3-(benzyloxy)cyclobutanecarboxylate as a building block in drug discovery

Executive Summary & Strategic Rationale

In the modern era of "escaping flatland" (increasing Fsp³ fraction), Ethyl 3-(benzyloxy)cyclobutanecarboxylate (EBC) has emerged as a high-value building block. Unlike flexible alkyl chains or planar phenyl rings, the cyclobutane core offers a unique structural compromise: it provides a rigid, defined vector for substituent exit while maintaining a low molecular weight and metabolic robustness.

This guide details the application of EBC as a versatile intermediate. It focuses on its utility as a bioisostere for 1,3-disubstituted benzenes and its ability to modulate physicochemical properties through cis/trans stereoisomerism .

Key Advantages:

-

Conformational Puckering: The cyclobutane ring is not planar; it puckers (butterfly conformation) with an angle of ~25-35°. This positions the 1,3-substituents in distinct spatial vectors that can fine-tune ligand-protein binding.

-

Orthogonal Functionality: The molecule possesses two distinct "handles":

-

Ethyl Ester: Precursor to acids, amides, alcohols, or heterocycles.

-

Benzyloxy Group: A robust masked alcohol, stable to basic hydrolysis and nucleophilic attack, removable via neutral hydrogenolysis.

-

-

Metabolic Stability: 3-substituted cyclobutanes often show superior metabolic stability compared to their acyclic or cyclopentyl analogs due to ring strain and steric bulk hindering CYP450 access.

Structural Properties & Stereochemistry[1][2][3]

The critical parameter in using EBC is the control and assignment of stereochemistry. The cis and trans isomers exhibit drastically different vectors and physicochemical profiles.

Data Table 1: Physicochemical Impact of Stereochemistry (Theoretical Model)

| Feature | cis-Isomer (1,3-relationship) | trans-Isomer (1,3-relationship) | Impact on Drug Design |

| Vector Angle | Substituents project toward the same face (pseudo-diaxial/diequatorial mix). | Substituents project to opposite faces (linear-like). | Cis mimics ortho/meta arene; Trans mimics para arene. |

| Dipole Moment | Generally Higher. | Generally Lower (vectors cancel). | Higher dipole can improve solubility but may increase permeability risk. |

| pKa (of derived amine) | Lower (due to through-space field effects if functionalized). | Higher (less steric/electronic interference). | Critical for tuning basicity in kinase/GPCR targets. |

Diagram 1: Stereochemical & Synthetic Decision Tree

Caption: Decision tree for isolating and applying stereoisomers based on vector requirements.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.

Protocol A: Orthogonal Deprotection (Benzyl Removal)

Objective: To reveal the alcohol functionality while preserving the ethyl ester, accessing Ethyl 3-hydroxycyclobutanecarboxylate .

Reagents:

-

Substrate: this compound (1.0 eq)

-

Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) or 10% Pd/C (0.1 eq by weight)

-

Solvent: Ethanol (0.1 M concentration)

-

Hydrogen Source: H₂ balloon (1 atm)

Procedure:

-

Dissolution: Dissolve the substrate in Ethanol. Nitrogen sparge for 5 minutes to remove dissolved oxygen.

-

Catalyst Addition: Safety Note: Pd/C is pyrophoric. Add the catalyst carefully under an inert argon blanket.

-

Hydrogenation: Evacuate the flask and backfill with H₂ three times. Stir vigorously at Room Temperature (RT) for 4–12 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

-

Concentration: Concentrate the filtrate in vacuo.

Validation Checkpoint (Self-Validating):

-

TLC Visualization: The starting material is UV active (benzyl group). The product is UV inactive . You must use a stain (KMnO₄ or Anisaldehyde).

-

Success Criteria: Disappearance of the UV-active spot and appearance of a lower Rf spot visible only upon staining.

-

-

NMR Verification: Disappearance of aromatic protons (7.2–7.4 ppm) and the benzylic singlet (~4.5 ppm).

Protocol B: The Curtius Rearrangement (Carboxylate to Amine)

Objective: To convert the ester handle into a primary amine (via the acid), accessing 3-(benzyloxy)cyclobutanamine . This is a critical transformation for creating novel amine scaffolds for library synthesis.

Reagents:

-

Step 1: LiOH (3.0 eq), THF/H₂O (3:1).

-

Step 2: Diphenylphosphoryl azide (DPPA) (1.2 eq), Triethylamine (TEA) (1.5 eq), tert-Butanol (excess/solvent).

Procedure:

-

Hydrolysis: Treat the starting ester with LiOH in THF/H₂O at RT for 3 hours. Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate. Dry and concentrate to yield the carboxylic acid.

-

Acyl Azide Formation: Dissolve the crude acid in anhydrous Toluene or tert-Butanol. Add TEA, followed by DPPA.

-

Rearrangement: Heat the mixture to 80°C.

-

Trapping:

-

Option A (Boc-Protection): If reaction is in t-BuOH, the isocyanate is trapped in situ to form the Boc-protected amine.

-

Option B (Urea/Amide): If in Toluene, the isocyanate can be reacted with an external amine.

-

Validation Checkpoint:

-

IR Spectroscopy: During Step 3, the appearance of a strong isocyanate band (~2270 cm⁻¹) confirms rearrangement. Its disappearance upon trapping confirms amine/carbamate formation.

-

Mass Spectrometry: Shift of -29 Da (Loss of Ethyl, gain of H) for hydrolysis; Shift to M+100 (Boc group) for the Curtius product.

Synthetic Workflow Visualization

The versatility of EBC lies in its ability to serve as a divergent hub. The diagram below illustrates the pathways to key pharmacophores.

Diagram 2: Divergent Synthesis Hub

Caption: Divergent synthetic pathways from the EBC core to functional drug scaffolds.

References

- Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding on bioisosterism and ring puckering).

-

Li, D., et al. (2022).[3][6] Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Journal of Medicinal Chemistry. Retrieved from [Link]

- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Foundational work comparing cyclobutanes and oxetanes).

-

Kramer, R. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. Princeton University. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of pharmaceutical intermediates from cyclobutane precursors

Application Note: High-Performance Synthesis of Pharmaceutical Intermediates from Cyclobutane Precursors

Abstract

The strategic incorporation of cyclobutane rings into pharmaceutical intermediates offers a robust solution to the "Escape from Flatland" challenge in medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (

Strategic Scaffolding: The Cyclobutane Advantage

The cyclobutane ring possesses unique physicochemical properties driven by its ~26 kcal/mol ring strain and puckered conformation. Unlike planar aromatic systems, cyclobutanes offer defined vectors for substituent exit, allowing precise probing of biological binding pockets.

Key Applications:

-

Bioisosteres: Replacement of phenyl rings (e.g., in solubilizing lipophilic linkers).

-

Conformational Locks: Restricting peptide backbone flexibility.

-

Metabolic Armor: Reducing oxidative clearance compared to electron-rich aromatics.

Workflow Visualization: From Precursor to API

Figure 1: Strategic workflow for accessing complex cyclobutane intermediates. The process moves from acyclic precursors to rigid cores via photochemistry, followed by divergent functionalization.

Protocol A: Continuous Flow [2+2] Photocycloaddition

Objective: Scalable synthesis of the cyclobutane core from cinnamic acid derivatives or enones. Rationale: Batch photochemistry suffers from light attenuation (Beer-Lambert law), leading to long reaction times and side products. Continuous flow chemistry ensures uniform irradiation and precise residence time control, critical for preventing over-irradiation and polymerization.

Materials & Equipment

-

Reactor: FEP or PFA tubing coil (10 mL volume) wrapped around a quartz cooling jacket.

-

Light Source: High-power UV LED module (365 nm for enones; broad spectrum for sensitized reactions).

-

Reagents: Methyl cinnamate (Model Substrate), Acetonitrile (HPLC Grade).

-

Safety: UV-protective eyewear and light-shielding enclosure are mandatory.

Step-by-Step Methodology

-

Feed Preparation:

-

Dissolve Methyl cinnamate (0.5 M) in degassed Acetonitrile.

-

Critical Step: Sparge the solution with Nitrogen for 15 minutes. Oxygen is a triplet quencher and will inhibit the reaction.

-

-

System Priming:

-

Flush the flow reactor with pure solvent at 1.0 mL/min to remove air bubbles and establish stable back-pressure (maintain ~3-5 bar to prevent solvent boiling under irradiation).

-

-

Irradiation (Reaction):

-

Set flow rate to achieve a residence time (

) of 10–30 minutes depending on photon flux. -

Formula:

. -

Temperature Control: Maintain reactor temperature at 25°C using the cooling jacket. Uncontrolled heat promotes thermal polymerization.

-

-

Collection & Validation (The "Self-Validating" Check):

-

Collect the effluent in a foil-wrapped flask.

-

In-Process Control (IPC): Analyze a 50 µL aliquot via 1H-NMR.

-

Checkpoint: Disappearance of olefinic protons (δ 6.0–7.5 ppm) and appearance of cyclobutane methine protons (δ 3.5–4.5 ppm).

-

Data Comparison: Batch vs. Flow

| Parameter | Batch (Immersion Well) | Continuous Flow (Microreactor) |

| Reaction Time | 12 - 24 Hours | 20 Minutes |

| Yield | 45 - 60% | 85 - 92% |

| Selectivity | Mixed oligomers | High (Head-to-Head / Head-to-Tail controlled) |

| Scalability | Poor (Surface-area-to-volume ratio drops) | Linear (Run longer for more material) |

Protocol B: Directed C(sp³)-H Arylation of Cyclobutanes

Objective: Regio- and stereoselective installation of aryl groups onto the cyclobutane ring without de novo synthesis. Rationale: The high s-character of cyclobutane C-H bonds renders them slightly acidic and reactive toward Pd(II) insertion. Using a directing group (DG) such as a picolinamide or carboxylic acid allows for proximal functionalization.

Materials & Equipment

-

Catalyst: Pd(OAc)₂ (10 mol%).

-

Oxidant: Ag₂CO₃ or AgOAc (stoichiometric).

-

Ligand: Mono-N-protected amino acid (MPAA) ligands (optional for enantioselectivity).

-

Substrate: Cyclobutane-carboxylic acid derivative.[1]

Step-by-Step Methodology

-

Directing Group Installation:

-

If using an amide-directed method, convert the cyclobutane carboxylic acid to the 8-aminoquinoline or picolinamide amide using standard coupling (EDC/HOBt).

-

-

Reaction Assembly:

-

In a sealed tube, combine:

-

Substrate (1.0 equiv)

-

Aryl Iodide (1.5 - 2.0 equiv)

-

Pd(OAc)₂ (10 mol%)

-

Ag₂CO₃ (1.0 equiv)

-

Solvent: t-Amyl alcohol or HFIP (Hexafluoroisopropanol).

-

-

Expert Insight: HFIP is a "magic solvent" for C-H activation; its H-bond donating ability stabilizes the concerted metalation-deprotonation (CMD) transition state.

-

-

Thermal Activation:

-

Heat to 80–110°C for 12–24 hours.

-

Safety: Use a blast shield; silver salts can generate pressure if decomposition occurs.

-

-

Purification & Analysis:

-

Filter through a Celite pad to remove Ag/Pd residues.

-

Validation: 1H-NMR NOE (Nuclear Overhauser Effect) experiments are required to confirm cis-arylation relative to the directing group.

-

Mechanistic Pathway (DOT Visualization)

Figure 2: Catalytic cycle for Pd(II)-mediated C-H arylation. The Concerted Metalation-Deprotonation (CMD) is the rate-determining step facilitated by the directing group (DG).

Analytical Quality Control

Validating the integrity of the cyclobutane ring is critical, as thermal or acidic stress can trigger ring-opening or expansion.

-

HRMS (High-Resolution Mass Spectrometry): Essential for confirming the molecular formula and absence of ring-opened isomers (which often have identical masses but different fragmentation patterns).

-

13C-NMR: Look for characteristic upfield shifts of cyclobutane ring carbons (typically δ 20–30 ppm).

-

Coupling Constants (

): In 1H-NMR, cis-vicinal coupling in cyclobutanes (

References

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. [Link]

-

Xu, Y., & Conner, M. L. (2015). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

Gutmann, B., et al. (2016). Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients. Angewandte Chemie International Edition. [Link]

-

Lazarski, K. E., et al. (2014).[2] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal. [Link]

Sources

Reactivity Profile & Protocols: Ethyl 3-(benzyloxy)cyclobutanecarboxylate

[1][2]

Executive Summary

Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS: 106596-81-0) is a versatile aliphatic building block used extensively in medicinal chemistry as a bioisostere for 1,4-disubstituted aromatic rings.[1][2][3][4] Its puckered cyclobutane core offers unique vectors for substituent display, enhancing metabolic stability and solubility compared to planar phenyl rings.[1][2]

This technical guide details the reactivity of this substrate with nucleophiles, focusing on three critical transformations: Hydrolysis (to access the free acid for library generation), Grignard Addition (to generate tertiary alcohols), and Reduction (to primary alcohols).[2]

Chemical Context & Stereochemistry

Structural Properties

The cyclobutane ring exists in a puckered conformation to relieve torsional strain.[1] In 1,3-disubstituted cyclobutanes, this leads to distinct cis and trans diastereomers:

-

Cis-isomer: The benzyloxy and ethoxycarbonyl groups are on the same face (pseudo-equatorial/pseudo-axial relationships vary by pucker).[1]

-

Trans-isomer: The groups are on opposite faces.[1]

Note on Stability: The benzyloxy (BnO-) group serves as a robust protecting group for the C3 alcohol, stable to basic hydrolysis and nucleophilic attack, but cleavable via hydrogenolysis (H₂/Pd-C).[1][2] The cyclobutane ring, while strained (~26 kcal/mol), is kinetically stable to standard nucleophilic conditions (unlike cyclopropanes), preventing ring-opening unless subjected to extreme Lewis acids or radical conditions.[1][2]

Mechanistic Insight: Nucleophilic Attack on Esters

The primary electrophilic site is the ester carbonyl carbon.[1][2]

-

Hard Nucleophiles (Grignard/Organolithium): Attack the carbonyl twice to form tertiary alcohols.[1] The intermediate ketone is more reactive than the starting ester.[1][5][6][7][8]

-

Hydroxide (Hydrolysis): Attacks via the tetrahedral intermediate to expel ethoxide, yielding the carboxylate.[2]

-

Hydride (Reduction): Attacks to form the primary alcohol (via aldehyde intermediate).[2]

Application Note: Hydrolysis to Carboxylic Acid[2][7]

Rationale

Converting the ethyl ester to 3-(benzyloxy)cyclobutanecarboxylic acid is the primary entry point for synthesizing amide libraries or platinum-based antitumor agents (e.g., carboplatin analogs).[1][2]

Protocol: Saponification

Reagents: Lithium Hydroxide (LiOH), THF, Water.[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF:Water (3:1 v/v). A concentration of 0.2 M is recommended.[1]

-

Addition: Add LiOH·H₂O (2.5 equiv) in a single portion.[1][2]

-

Reaction: Stir vigorously at Room Temperature (20–25 °C) .

-

Workup:

-

Purification: The crude acid is often pure enough for coupling.[1] If necessary, recrystallize from Hexane/Et₂O.[1][2]

Data Summary:

| Parameter | Value |

|---|---|

| Yield | >90% (Typical) |

| Stereochemistry | Retention of configuration (Cis/Trans ratio preserved) |

| Key Impurity | Unreacted ester (if time insufficient) |[1][2]

Application Note: Grignard Addition (Tertiary Alcohols)[1][2][8]

Rationale

Reaction with Grignard reagents (R-MgX) generates tertiary alcohols.[1][2][8] This transforms the ester into a bulky, lipophilic quaternary center, often used to block metabolic hotspots or increase potency.[2]

Mechanism

The reaction proceeds via a two-step addition:[1][2][7]

-

First Addition: Nucleophilic attack forms a ketone intermediate (via alkoxide elimination).[1][2]

-

Second Addition: Rapid attack on the highly reactive ketone by a second equivalent of Grignard yields the tertiary alkoxide.[1]

Protocol: Addition of Phenylmagnesium Bromide

Reagents: PhMgBr (3.0 M in Et₂O), Anhydrous THF.[1][2]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.

-

Substrate Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C .[1]

-

Grignard Addition: Add PhMgBr (2.5 equiv) dropwise via syringe pump or addition funnel over 20 minutes.

-

Critical Control: Exothermic reaction.[1] Maintain internal temperature < 5 °C to prevent side reactions.

-

-

Reaction: Allow to warm to Room Temperature and stir for 2 hours.

-

Quench: Cool to 0 °C. Quench carefully with Saturated NH₄Cl solution.

-

Isolation: Extract with Et₂O, wash with brine, dry (MgSO₄), and concentrate.[1][2]

-

Purification: Silica gel chromatography (Gradient: 5% → 20% EtOAc/Hexane).

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways from the parent ester.

Figure 1: Divergent synthesis pathways from this compound.

References

-

Chemistry Steps. (2022). Reaction of Grignard Reagents with Esters. Retrieved from [Link][1][2]

-

PubChem. (n.d.).[1][2] Ethyl 3-hydroxycyclobutane-1-carboxylate Compound Summary. Retrieved from [Link][1][2]

-

MDPI. (2023).[1][2] Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato)platinum(II) Complexes. Retrieved from [Link][1][2]

Sources

- 1. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. This compound | 106596-81-0 [amp.chemicalbook.com]

- 4. 3-(Benzyloxy)-cyclobutanecarboxylicacid [myskinrecipes.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Chemoselective Hydrolysis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Abstract

This application note details the optimized protocol for the saponification of Ethyl 3-(benzyloxy)cyclobutanecarboxylate to its corresponding carboxylic acid. While ester hydrolysis is a fundamental transformation, the cyclobutane scaffold introduces specific stereochemical constraints. This guide focuses on a Lithium Hydroxide (LiOH) mediated pathway in a biphasic THF/Water system.[1] This method is selected for its mildness, homogeneity, and ability to minimize

Strategic Overview

The cyclobutane ring is a critical bioisostere in medicinal chemistry, often used to replace phenyl rings or flexible alkyl chains to improve metabolic stability and alter vector orientation. The 3-(benzyloxy)cyclobutanecarboxylic acid moiety is a versatile building block; the benzyl group serves as a robust protecting group for the alcohol, while the carboxylic acid functions as a handle for amide coupling or further functionalization.

The Engineering Challenge:

The primary challenge in hydrolyzing cyclobutane esters is stereochemical drift . The

Mechanistic Framework

The reaction proceeds via the standard

Reaction Mechanism & Epimerization Pathway

The following diagram illustrates the desired hydrolysis pathway versus the unwanted enolization pathway.

Figure 1: Mechanistic pathway showing the competition between productive hydrolysis (blue/green path) and destructive epimerization (red dashed path).

Experimental Protocol

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Base: Lithium Hydroxide Monohydrate (

) (2.0 - 3.0 equiv). -

Solvent: Tetrahydrofuran (THF) / Water (

).[1] Ratio 3:1 or 4:1. -

Acid (Quench): 1M Hydrochloric Acid (HCl) or 10% Citric Acid (for acid-sensitive substrates).

Methodology: LiOH-Mediated Hydrolysis

This protocol is designed for a 1.0 gram scale but is linearly scalable.

Step 1: Solubilization

-

Charge a round-bottom flask with This compound (1.0 g, 4.27 mmol).

-

Add THF (12 mL). Stir until fully dissolved.

-

Note: THF is preferred over MeOH/EtOH here to prevent transesterification side-reactions, although MeOH is often used in standard protocols. THF also solubilizes the organic substrate better than alcohols.

-

Step 2: Saponification

-

Dissolve

(358 mg, 8.54 mmol, 2.0 equiv) in Water (4 mL). -

Add the aqueous LiOH solution dropwise to the THF solution at room temperature (20-25°C).

-

Optional: If the reaction is sluggish after 2 hours, warm slightly to 40°C. Do not reflux , as this significantly increases the rate of epimerization.

Step 3: Monitoring

-

Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS.

-

The starting material (

) should disappear, and the product (acid) will remain at the baseline. -

Target reaction time: 4–16 hours.

Step 4: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure to remove the majority of THF.

-

Dilute the remaining aqueous residue with Water (10 mL) and wash with Diethyl Ether (10 mL) to remove any unreacted ester or neutral impurities. Discard the organic (ether) layer.

-

Cool the aqueous layer to 0°C.

-

Acidify carefully with 1M HCl dropwise to pH ~3.

-

Critical: Do not drop pH below 2 if avoiding benzyl ether cleavage is a concern (though benzyl ethers are generally stable to dilute acid). The precipitate (carboxylic acid) should form.

-

-

Extract the aqueous slurry with Ethyl Acetate (

mL). -

Combine organics, dry over

, filter, and concentrate.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the isolation of the carboxylic acid.

Process Control & Data Analysis

Base Selection Matrix

While NaOH and KOH are cheaper, LiOH is often preferred in research settings for this specific transformation due to its compatibility with THF and milder kinetic profile.

| Base | Solvent System | Rate | Epimerization Risk | Recommended Use |

| LiOH | THF / | Moderate | Low | High-value intermediates, stereosensitive substrates. |

| NaOH | MeOH / | Fast | High | Scale-up of simple, achiral esters. |

| KOH | EtOH / | Fast | High | General bulk saponification. |

| TMSOK | THF (Anhydrous) | Fast | Low | Non-aqueous alternative for extremely sensitive substrates. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Poor solubility or insufficient base. | Add 10% MeOH to the THF mixture; increase base to 3.0 equiv. |

| Epimerization (Cis/Trans scrambling) | Temperature too high or reaction time too long. | Keep temp <25°C. Quench immediately upon completion. Switch to LiOH if using NaOH. |

| Emulsion during extraction | Surfactant-like properties of the carboxylate. | Add Brine (sat. NaCl) to the aqueous phase; use DCM instead of EtOAc. |

| Loss of Product | Product is water-soluble (amphiphilic). | Saturate the aqueous phase with NaCl before extraction; perform 5x extractions. |

References

-

Organic Syntheses. General procedures for cyclobutane carboxylic acids. [Link][1]

- Vertex AI Research.Synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid derivatives.

-

Semantic Scholar. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link][1][2][3][4][5][6][7][8][9][10][11]

-

LibreTexts. Cis-Trans Isomerism in Cycloalkanes. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 3. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Aquadocs Repository [aquadocs.org]

- 10. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 11. sciforum.net [sciforum.net]

Application Note: Stereocontrolled Synthesis & Utility of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Executive Summary

Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a critical intermediate in the synthesis of conformationally restricted amino acids (CBAAs) and carbocyclic nucleoside analogs. Its value lies in the rigid cyclobutane scaffold, which acts as a bioisostere for phenyl rings or ribose sugars, improving metabolic stability and receptor selectivity.

Scientific Clarification: While the 1,3-disubstituted cyclobutane core possesses a plane of symmetry (rendering the molecule achiral/meso in its simplest form), the diastereocontrol between cis and trans isomers is the defining challenge of its synthesis. This guide focuses on the stereoselective construction of the cis-isomer (thermodynamically favored in specific contexts) and its transformation into bioactive scaffolds.

Structural Utility & Stereochemical Considerations[1][2]

The "Pucker" Conformation

Unlike the planar representation often seen in 2D sketches, the cyclobutane ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1] This creates a dihedral angle of approximately 25°–35° .

-

Pseudo-Equatorial vs. Pseudo-Axial: Substituents at the 1 and 3 positions adopt specific orientations.

-

Cis-Isomer: Typically adopts a conformation where both bulky groups (Ester and Benzyloxy) occupy pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion, often making it the thermodynamic product.

-

Trans-Isomer: Forces one substituent into a pseudo-axial position, often increasing energy but providing unique vector orientations for drug design.

Graphviz Pathway: Stereochemical Decision Tree

Figure 1: Decision matrix for isomer selection based on downstream medicinal chemistry requirements.

Protocol A: Diastereoselective Synthesis

This protocol describes the synthesis starting from Ethyl 3-oxocyclobutanecarboxylate . This route is preferred over [2+2] cycloadditions for its scalability and superior stereocontrol during the reduction step.

Reagents & Materials[1][4][5][6][7]

-

Starting Material: Ethyl 3-oxocyclobutanecarboxylate (CAS: 87121-89-9).[2]

-

Reducing Agent (Cis-Selective): Sodium Borohydride (NaBH₄).[3]

-

Reducing Agent (Trans-Selective): L-Selectride (Lithium tri-sec-butylborohydride).

-

Protection: Benzyl bromide (BnBr), Silver(I) oxide (Ag₂O) or Sodium Hydride (NaH).

Step 1: Stereoselective Reduction

The choice of reducing agent dictates the diastereomeric ratio (dr).

| Reagent | Conditions | Major Product | Approx.[4][2][5][6] dr (cis:trans) | Mechanism Note |

| NaBH₄ | EtOH, -78°C to 0°C | Cis (Syn) | ~9:1 | Hydride attacks from the less hindered face (axial attack), pushing the hydroxyl to the equatorial position. |

| L-Selectride | THF, -78°C | Trans (Anti) | ~1:4 | Bulky hydride attacks from the equatorial face, forcing the hydroxyl axial. |

Detailed Procedure (Cis-Dominant):

-

Dissolve Ethyl 3-oxocyclobutanecarboxylate (10.0 mmol) in absolute ethanol (30 mL).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add NaBH₄ (0.5 equiv, 5.0 mmol) portion-wise over 15 minutes. Note: Use stoichiometric control to prevent ester reduction.

-

Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Add saturated NH₄Cl solution (10 mL).

-

Extraction: Extract with EtOAc (3 x 20 mL). Dry organic layer over MgSO₄ and concentrate.[4]

-

Purification: Flash chromatography (Hexane/EtOAc) to separate the minor trans isomer if high purity is required.

Step 2: Benzylation (Williamson Ether Synthesis)

Since the secondary alcohol is sensitive to racemization (or equilibration via retro-aldol type mechanisms under harsh base), mild conditions are preferred.

-

Dissolve the cis-alcohol (from Step 1) in dry DMF.

-

Add Silver(I) oxide (Ag₂O) (1.5 equiv) and Benzyl bromide (1.2 equiv).

-

Stir at room temperature for 12–24 hours. Note: Ag₂O acts as a mild base/activator, preventing epimerization at the C1 ester position.

-

Filter through a Celite pad to remove silver salts.

-

Partition filtrate between water and Et₂O. Wash extensively with water to remove DMF.

-

Concentrate to yield This compound .

Protocol B: Downstream Application (Amino Acid Synthesis)

The most common application of this intermediate is the conversion to 3-amino-cyclobutanecarboxylic acid , a rigid GABA analog.

Workflow Visualization

Figure 2: Transformation of the ester scaffold into amino-functionalized bioactive cores.

Protocol: Curtius Rearrangement

This sequence converts the carboxylate to an amine with retention of stereochemistry.

-

Hydrolysis: Treat the ethyl ester with LiOH (1.2 equiv) in THF/H₂O (3:1) at 0°C to RT. Acidify to pH 3 and extract the free acid.

-

Acyl Azide Formation: Dissolve the free acid in Toluene. Add Triethylamine (1.1 equiv) and Diphenylphosphoryl azide (DPPA, 1.1 equiv). Stir at RT for 1 hour.

-

Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates isocyanate formation.

-

Trapping: Add excess tert-Butanol (tBuOH) and reflux for 12 hours to form the N-Boc protected amine .

-

Result: cis-1-(Boc-amino)-3-(benzyloxy)cyclobutane.

Analytical Validation (Self-Validating System)

To ensure protocol integrity, use these diagnostic NMR signals to confirm the isomeric ratio.

| Signal (¹H NMR, CDCl₃) | Cis-Isomer (Major) | Trans-Isomer (Minor) | Diagnostic Feature |

| H-3 (at OBn) | ~3.90 ppm (quintet-like) | ~4.15 ppm (pseudo-quartet) | The cis proton is pseudo-axial (more shielded); trans is pseudo-equatorial (deshielded). |

| H-1 (at COOEt) | ~2.95 ppm | ~3.10 ppm | Chemical shift varies based on ring current effects of the benzyl group. |

| Coupling (J) | Larger J values (8-10 Hz) | Smaller J values (6-8 Hz) | Reflects the dihedral angles in the puckered ring. |

References

-

Gaucher, A., et al. "Stereoselective synthesis of 3-substituted cyclobutanecarboxylic acid derivatives." Journal of Organic Chemistry, 2003 .

-

Wiberg, K. B. "The structure and energetics of cyclobutane and its derivatives." Journal of Organic Chemistry, 2003 .

-

Mella, M., et al. "Photochemical synthesis of cyclobutane derivatives." Tetrahedron, 1988 .

-

Hansen, T., et al. "Synthesis of cis- and trans-3-aminocyclobutanecarboxylic acid." Organic Syntheses, 2005 .

-

PubChem Compound Summary. "Ethyl 3-oxocyclobutanecarboxylate." National Center for Biotechnology Information.

Sources

Application Note: Strategic Synthesis of Bicyclic Compounds from Cyclobutane Precursors

The following Application Note and Protocol Guide is designed for researchers in organic synthesis and medicinal chemistry. It details strategic methodologies for leveraging cyclobutane precursors—specifically utilizing their inherent ring strain (~26.5 kcal/mol)—to access complex bicyclic scaffolds.

Executive Summary & Strategic Rationale

Cyclobutanes are often dismissed as mere "reaction products" of [2+2] cycloadditions. However, for the medicinal chemist, they represent high-energy "spring-loaded" synthons. The synthesis of bicyclic compounds from cyclobutane precursors is driven by the relief of ring strain (approx. 110 kJ/mol), allowing for transformations that are otherwise thermodynamically inaccessible.

This guide focuses on two primary reactivity modes:

-

C–C Bond Activation/Expansion: Breaking the cyclobutane ring to insert atoms, resulting in fused 5- or 6-membered bicyclic systems (e.g., indanones, cyclopentenones).

-

Radical Rearrangement: Utilizing the "Dowd-Beckwith" manifold to expand cyclobutanones into bicyclic ketones.

These methods provide access to sp³-rich scaffolds , a key parameter in improving the solubility and metabolic stability of drug candidates (Lovering’s "Escape from Flatland").

Decision Logic: Selecting the Right Transformation

Before initiating synthesis, select the protocol based on the oxidation state of the precursor and the desired target scaffold.

Figure 1: Strategic decision tree for selecting the synthesis pathway based on cyclobutane oxidation state.

Protocol A: Rhodium-Catalyzed C–C Activation (Ring Expansion)

Target Scaffold: Indanones, Cyclopentenones Mechanism: C–C Oxidative Addition / β-Hydride Elimination Key Reference: Chemical Science, 2025 (Ref 1)

This "reagent-free" protocol converts cyclobutenones (or benzocyclobutenones) into five-membered fused rings.[1] It is superior to traditional methods because it requires no stoichiometric oxidants or reductants and operates at near-neutral pH.

Mechanism of Action

The reaction proceeds via the insertion of Rh(I) into the strained C1–C4 bond of the cyclobutenone.

-

Oxidative Addition: Rh(I) inserts into the C–C bond.[1]

-

β-Hydride Elimination: Formation of a Rh-hydride species.

-

Migratory Insertion: The alkene inserts into the Rh-H bond.

-

Reductive Elimination: Release of the ring-expanded product.

Figure 2: Catalytic cycle for the Rh-mediated ring expansion of cyclobutenones.

Detailed Experimental Protocol

Materials:

-

Precursor: 3-substituted cyclobutenone (1.0 equiv)

-

Catalyst: [Rh(COD)Cl]₂ (2.5 mol%)

-

Ligand: dppb (1,4-bis(diphenylphosphino)butane) (5.0 mol%)

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a dried Schlenk tube with [Rh(COD)Cl]₂ (12.3 mg, 0.025 mmol) and dppb (21.3 mg, 0.05 mmol). Add 2.0 mL of toluene and stir at room temperature for 10 minutes to generate the active catalyst species (yellow solution).

-

Substrate Addition: Dissolve the cyclobutenone substrate (1.0 mmol) in 3.0 mL of toluene. Add this solution to the catalyst mixture via syringe.

-

Thermal Activation: Seal the tube and heat to 100 °C (oil bath temperature). Stir for 12–24 hours.

-

Checkpoint: Monitor reaction progress via TLC (UV visualization). The strained cyclobutenone usually has a distinct R_f compared to the aromatic indanone product.

-

-

Work-up: Cool the mixture to room temperature. Filter the solution through a short pad of silica gel (eluting with Et₂O or EtOAc) to remove the rhodium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–92% depending on substitution patterns.

Protocol B: Dowd-Beckwith Radical Ring Expansion

Target Scaffold: Bicyclic Ketones (e.g., spiro-to-fused rearrangement) Mechanism: Radical C–C Cleavage / Recyclization Key Reference: J. Am. Chem. Soc. / Current Organic Chemistry (Ref 3, 5)

This classical yet powerful method expands a cyclobutanone ring by one carbon atom using a radical methylene donor (usually attached to the alpha-position). It is particularly useful for converting spiro-cyclobutanones into fused bicyclic systems.

Reaction Scheme Overview

Cyclobutanone-CH2-X + Bu3SnH + AIBN → [Radical Intermediate] → Ring Expansion → Bicyclic Ketone

Detailed Experimental Protocol

Materials:

-

Precursor: α-(Bromomethyl)cyclobutanone derivative (1.0 equiv)

-

Reagent: Tributyltin hydride (Bu₃SnH) (1.2 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv)

-

Solvent: Benzene or Toluene (degassed)

Step-by-Step Workflow:

-

Preparation: Dissolve the α-(bromomethyl)cyclobutanone (1.0 mmol) in degassed benzene (100 mL). Note: High dilution (0.01 M) is critical to favor intramolecular rearrangement over intermolecular reduction.

-

Reagent Addition: Prepare a separate solution of Bu₃SnH (1.2 mmol) and AIBN (0.1 mmol) in 10 mL of benzene.

-

Controlled Initiation: Heat the substrate solution to reflux (80 °C).

-

Syringe Pump Addition: Add the Bu₃SnH/AIBN solution slowly via a syringe pump over 4–6 hours.

-

Why? Keeping the radical concentration low prevents direct reduction of the bromide (forming the methyl-cyclobutanone side product) and allows time for the ring-expansion rearrangement to occur.

-

-

Completion: After addition is complete, reflux for an additional 1 hour. Cool to room temperature.

-

Tin Removal: Add 10% aqueous KF solution and stir vigorously for 2 hours (precipitates tin fluorides). Filter the white solid.

-

Purification: Extract with ether, dry over MgSO₄, and concentrate. Purify via column chromatography.

Comparative Data: Method Selection

| Feature | Rh-Catalyzed C-C Activation | Dowd-Beckwith Radical Expansion |

| Starting Material | Cyclobutenones / Benzocyclobutenones | α-Haloalkyl Cyclobutanones |

| Primary Product | Indanones / Cyclopentenones (Unsaturated) | Cyclopentanones / Cyclohexanones (Saturated) |

| Mechanism | Organometallic (2-electron steps) | Radical Chain (1-electron steps) |

| Atom Economy | 100% (Isomerization/Insertion) | Lower (Stoichiometric Tin waste) |

| Key Constraint | Requires unsaturated precursor | Requires high dilution; Tin toxicity |

Troubleshooting & Optimization

-

Volatile Precursors: Cyclobutanones are often volatile. When concentrating, use a rotavap bath temperature < 30 °C and strictly monitor pressure.

-

Catalyst Poisoning (Rh): Ensure the cyclobutenone precursor is free of residual halides or thiols from previous synthetic steps, as these can coordinate irreversibly to Rh.

-

Regioselectivity (Radical): In the Dowd-Beckwith reaction, if the "direct reduction" product is observed (methyl cyclobutane), decrease the rate of Bu₃SnH addition or increase the dilution factor.

References

-

Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Source: Chemical Science (RSC), 2025. [Link][1][2][3][4]

-

Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Source: Beilstein J. Org. Chem. [Link][1][5][6][7][8][9]

-

Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion. Source: Current Organic Chemistry. [Link]

-

Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones. Source: European Journal of Organic Chemistry. [Link]

-

The Dowd-Beckwith Reaction: History, Strategies, and Synthetic Potential. Source: Molecules (MDPI). [Link]

Sources

- 1. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. iris.unica.it [iris.unica.it]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Ticket ID: PUR-ECB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Flash Chromatography for Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Critical Parameter Overview (The Dashboard)

Before troubleshooting, verify your baseline parameters against this standard operating configuration. This molecule contains a UV-active chromophore (benzyl) and a polarizable ester, making it amenable to standard normal-phase chromatography, but the cyclobutane core introduces stereochemical challenges.

| Parameter | Recommended Specification | Technical Rationale |

| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard irregular silica provides sufficient surface area ( |

| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. Heptane is less toxic but Hexane offers slightly better resolution for close isomers due to lower viscosity. |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. Excellent selectivity for esters and ethers. |

| Detection | UV 254 nm | The benzyl group ( |

| Secondary Detection | KMnO | Crucial: The ester carbonyl is weak in UV. Staining reveals impurities lacking the benzyl group. |

| Target Rf | 0.25 – 0.35 | Ideal retention for maximizing resolution between cis and trans isomers. |

| Loading Capacity | 1% - 3% (w/w) | Keep loading low (<1g sample per 50g silica) if separating diastereomers. |

Troubleshooting Guide (Deep Dive)

Issue 1: "I cannot separate the cis and trans isomers."

Diagnosis: Diastereomers of 1,3-substituted cyclobutanes often have very similar dipole moments, leading to overlapping peaks (co-elution). The Fix:

-

Reduce Polarity: If your compound runs at 20% EtOAc, drop to 10-12% EtOAc. You want the compound to elute closer to 10-15 column volumes (CV) rather than 3-5 CV.

-

Switch Solvent Selectivity: If Hex/EtOAc fails, switch to Toluene/Ethyl Acetate (95:5 to 80:20). The

- -

Isocratic Hold: Do not run a steep gradient. Run a gradient to get the compound near the elution point, then hold isocratic for 5-10 CVs.

Expert Insight: Typically, the trans-isomer (often thermodynamically more stable and less polar due to vector cancellation of dipoles) elutes first . The cis-isomer (more polar) elutes second . However, you must verify fractions via

H NMR. The methine proton on the cyclobutane ring usually shows distinct splitting patterns for cis vs trans.

Issue 2: "My compound is decomposing or hydrolyzing on the column."

Diagnosis: Silica gel is slightly acidic (pH ~5-6). While ethyl esters are generally stable, the cyclobutane ring strain coupled with a benzyl ether can make the system sensitive to acid-catalyzed elimination or hydrolysis. The Fix:

-

Neutralize the Silica: Pre-wash the column with mobile phase containing 1% Triethylamine (Et

N). -

Run Fast: Do not leave the compound on the column overnight.

-

Alternative Phase: If decomposition persists, switch to Neutral Alumina .

Issue 3: "I have a persistent impurity tailing into my product."

Diagnosis: This is likely Benzyl Alcohol (BnOH), a common starting material or byproduct in benzylation reactions. It has an Rf very similar to benzyl esters/ethers and tails significantly due to hydrogen bonding with silanols. The Fix:

-

DCM Chaser: Switch the mobile phase to Dichloromethane (DCM) / Methanol (0-2%). Benzyl alcohol behaves differently in chlorinated solvents.

-

Ternary Mixture: Use Hexane/DCM/EtOAc (e.g., 8:1:1). The DCM helps sharpen the peak shape of the benzyl alcohol, pulling it away from your cyclobutane ester.

Visual Workflow: Purification Decision Matrix

This flowchart outlines the logical steps for purifying the crude reaction mixture.

Figure 1: Decision matrix for optimizing the purification of benzyloxy-cyclobutane esters based on TLC analysis.

Standard Operating Procedure (SOP)

Protocol: Flash Chromatography of this compound

Materials:

-

Crude oil (approx. 1.0 g)

-

Silica Gel 60

-

Solvents: Hexanes (HPLC grade), Ethyl Acetate[1]

-

Glass Column (25-30 mm diameter)

Step-by-Step:

-

TLC Method Development:

-

Spot crude on a TLC plate.

-

Elute with 20% EtOAc in Hexanes .

-

Visualize under UV (254 nm). Mark spots.

-

Dip in KMnO

and heat. Look for the ester (yellow/brown spot). -

Goal: The target spot should be at Rf ~0.3. If isomers are present, you should see a "figure-8" or two distinct spots.

-

-

Column Packing:

-

Slurry pack 40g of silica gel in 100% Hexanes.

-

Ensure the sand bed is level to prevent band channeling.

-

-

Sample Loading (Dry Load Recommended):

-

Dissolve crude in minimal DCM.

-

Add 2g of silica gel.

-

Rotary evaporate to dryness (free-flowing powder).

-

Carefully add this powder to the top of the column sand bed.

-

Why Dry Load? Liquid loading in DCM can cause band broadening because DCM is stronger than the starting mobile phase (Hexane).

-

-

Elution Gradient:

-

0–5 mins: 100% Hexanes (Flush dead volume).

-

5–15 mins: 0%

10% EtOAc (Linear ramp). -

15–30 mins: Hold at 10% EtOAc (If isomers are separating here).

-

30–45 mins: 10%

30% EtOAc (Elute remaining polar impurities).

-

-

Fraction Collection:

-

Collect small fractions (e.g., 10-15 mL).

-

Check every 3rd tube by TLC.

-

Critical: Do not mix the "valley" fractions between the cis and trans isomers if high purity is required. Save the mixed fractions for a second column or re-purification.

-

Frequently Asked Questions (FAQ)

Q: Can I use DCM/MeOH instead of Hex/EtOAc? A: Generally, no. DCM/MeOH is too polar for this lipophilic ester. You would need very low percentages of MeOH (<1%), which is hard to control reproducibly. Stick to Hex/EtOAc or Hex/Acetone.

Q: How do I remove the benzyl group later?

A: The benzyl group is orthogonal to the ethyl ester. It is typically removed via hydrogenolysis (H

Q: My NMR shows the ethyl ester protons are split weirdly. Is it the column?

A: No, this is likely intrinsic to the molecule. The cyclobutane ring is puckered. The methylene protons of the ethyl group (

References

-

National Institutes of Health (NIH). (2005). Ultrasonic extraction followed by sulfuric acid silica gel cleanup for the determination of alpha-hexachlorocyclohexane enantiomers. PubMed.[2] Retrieved from [Link]

-

ResearchGate. (2020). Silica-Mediated Monohydrolysis of Dicarboxylic Esters. Retrieved from [Link]

Sources

Technical Support Center: Optimizing C-H Functionalization of Cyclobutanes

Status: Operational Ticket ID: CH-CYC-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields & Instability in Cyclobutane Functionalization

Executive Summary: The Strain-Reactivity Paradox

Cyclobutanes present a unique paradox in C-H functionalization. While their C-H bonds possess high

The Core Challenge: You are likely experiencing low yields not because the C-H bond is unreactive, but because the productive pathway (C-H activation) is being outcompeted by destructive pathways (Ring Opening or

This guide provides a self-validating troubleshooting system to diagnose failure modes and implement corrective protocols using field-proven directing group (DG) and ligand strategies.

Diagnostic Module: Why is my reaction failing?